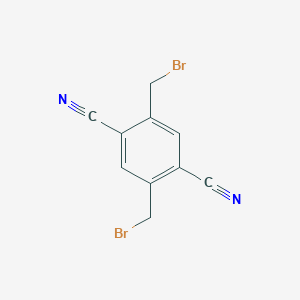
RHPP+ 离子氯化物
描述
4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium (4-CPFHP) is a quaternary ammonium salt that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential uses, from biochemical and physiological studies to lab experiments.
科学研究应用
光驱动氯化物泵浦
一些海洋细菌中的氯离子泵浦视紫红质 (ClR) 利用光能主动将 Cl− 运输到细胞中 . 离子转运的动力学已通过时间分辨串行飞秒 (fs) 晶体学观察到 . 该应用对于理解将光能转化为驱动离子泵浦并确保转运单向性的机制具有重要意义 .
弱相互作用的研究
该化合物已用于研究涉及有机氟的弱相互作用 . 在这些结构中,分子通过强 O‐H· · ·N 氢键连接,沿着 b 轴形成反平行链 . 这项研究对于理解有机氟化合物的行为至关重要。
非线性光学
第二和第三谐波产生研究证实了该化合物在非线性光学中的潜在应用 . 发现静态和动态极化率比尿素高出许多倍 . 该特性使其成为光电器件制造的有希望的候选材料。
晶体结构分析
该化合物已用于研究晶体结构 . 不对称单元包含一个 4-(4′-(吡啶-4-基)-[1,1′-联苯]-4-基)吡啶-1-鎓阳离子、一个 2-羧基-4-(3,5-二羧基苯氧基)苯甲酸阴离子和一个游离水分子 . 这项研究提供了对该化合物晶体结构中键长和键角的见解。
商业可用性
属性
IUPAC Name |
4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-12,14-15,21,25H,1-2,13H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESYFZMRVQIRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(C3=CC=C(C=C3)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFNO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154440-77-4 | |
| Record name | RHPP+ ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154440774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is RHPP+ formed in the body, and what implications might this have?
A1: RHPP+ is generated through a specific metabolic pathway involving haloperidol. First, haloperidol is reduced to reduced haloperidol. Then, the piperidin-4-ol moiety in reduced haloperidol undergoes oxidation, resulting in the formation of RHPP+ []. The potential for a drug to form pyridinium metabolites is significant because these metabolites have been associated with neurotoxicity, particularly those structurally similar to MPP+, a metabolite of the neurotoxin MPTP []. This raises concerns about the potential long-term neurological effects of haloperidol treatment.
Q2: What is the role of CYP enzymes in the metabolism of haloperidol, and how might this relate to RHPP+ formation?
A2: Research suggests that CYP3A4 is the primary enzyme responsible for the bioactivation of haloperidol into its potentially neurotoxic pyridinium metabolite, 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium (HPP+) []. While the exact relationship between CYP3A4 activity and RHPP+ formation hasn't been directly investigated, it's plausible that CYP enzymes could also play a role in RHPP+ formation due to their involvement in the broader metabolism of haloperidol. Further research is needed to definitively determine the specific enzymes involved in each step of RHPP+ formation and their potential susceptibility to inhibition or induction by other drugs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




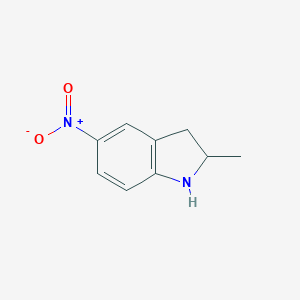
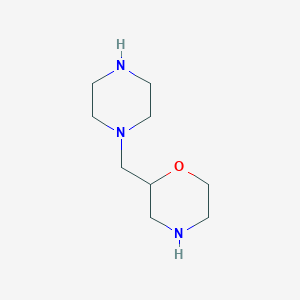
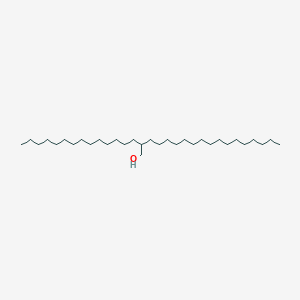


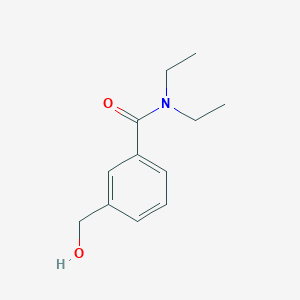
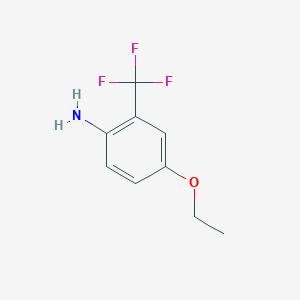
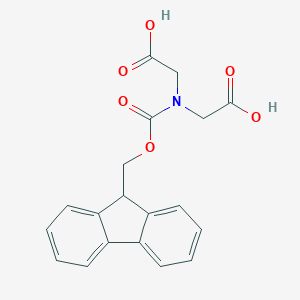
![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)
